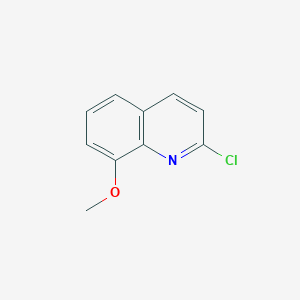

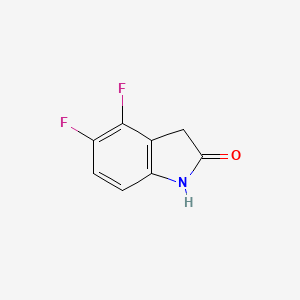

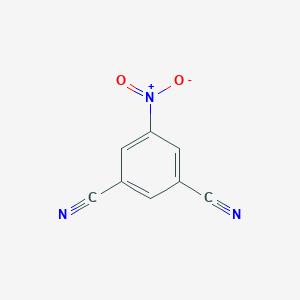

![molecular formula C6H6N4 B1587785 5-Amino-3H-imidazo[4,5-b]piridina CAS No. 69825-84-9](/img/structure/B1587785.png)

5-Amino-3H-imidazo[4,5-b]piridina

Descripción general

Descripción

3H-Imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that has been studied for its potential therapeutic significance . It is known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations .

Synthesis Analysis

Imidazo[4,5-b]pyridines can be synthesized using various methods. One popular approach involves condensation–dehydration reactions of pyridine-2,3-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . Another method involves reacting 3-nitropyridine-2-amines with aryl aldehyde in the presence of saturated sodium dithionite .

Molecular Structure Analysis

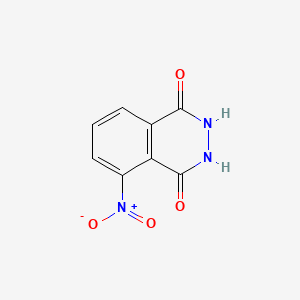

The imidazo[4,5-b]pyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Aplicaciones Científicas De Investigación

Agentes antimicrobianos

5-Amino-3H-imidazo[4,5-b]piridina: los derivados se han explorado por sus propiedades antimicrobianas. Estos compuestos han mostrado potencial en la lucha contra las infecciones microbianas al atacar e inhibir el crecimiento de diversas bacterias y hongos . Las modificaciones estructurales de este compuesto pueden conducir al desarrollo de nuevos agentes antimicrobianos que podrían ser eficaces contra cepas resistentes.

Terapéutica del sistema nervioso central (SNC)

Se sabe que el andamiaje de imidazo[4,5-b]piridina influye en la actividad del SNC. Se ha utilizado en el diseño de moduladores alostéricos positivos del receptor GABA_A, que son cruciales en el tratamiento de trastornos del SNC como la ansiedad y la epilepsia . Esta aplicación es significativa debido a la necesidad continua de terapias del SNC más eficaces y seguras.

Tratamiento del cáncer

Los derivados de imidazo[4,5-b]piridina se han identificado como posibles agentes anticancerígenos. Pueden influir en las vías celulares necesarias para la proliferación de las células cancerosas, convirtiéndolas en dianas para las nuevas terapias contra el cáncer . Su capacidad para actuar en múltiples vías puede aprovecharse para desarrollar fármacos con menos efectos secundarios y mejor eficacia.

Fármacos antiinflamatorios

El potencial antiinflamatorio de los derivados de imidazo[4,5-b]piridina es otra área de interés. Estos compuestos pueden servir como AINE (fármacos antiinflamatorios no esteroideos) y se ha descubierto que inhiben las enzimas implicadas en el proceso inflamatorio . Esta aplicación es particularmente relevante dada la prevalencia generalizada de las enfermedades inflamatorias.

Moduladores de enfermedades metabólicas

Los compuestos de imidazo[4,5-b]piridina han mostrado promesa en la modulación de las enzimas implicadas en el metabolismo de los carbohidratos. Esto los convierte en candidatos potenciales para el tratamiento de enfermedades metabólicas como la diabetes . El desarrollo de tales moduladores podría conducir a nuevos tratamientos que gestionen mejor los niveles de azúcar en sangre y otros parámetros metabólicos.

Ciencia de los materiales y optoelectrónica

Más allá de las aplicaciones biomédicas, se ha informado de que los derivados de This compound tienen aplicaciones en la ciencia de los materiales y la optoelectrónica . Pueden utilizarse en el desarrollo de sensores, emisores para microscopía confocal e imagen, así como en dispositivos optoelectrónicos. Esta versatilidad destaca el potencial del compuesto en diversos avances tecnológicos.

Safety and Hazards

Direcciones Futuras

The future directions for the study of 3H-Imidazo[4,5-b]pyridin-5-amine could involve further exploration of its potential therapeutic significance, given its structural resemblance to purines . Additionally, more research could be conducted to optimize its synthesis and to further understand its mechanism of action .

Mecanismo De Acción

Target of Action

The primary targets of 3H-Imidazo[4,5-b]pyridin-5-amine are diverse and depend on the specific derivative of the compound. For instance, some derivatives are known to target GABA A receptors, acting as positive allosteric modulators . Other targets include enzymes involved in carbohydrate metabolism, components of the immune system, and cellular pathways necessary for the proper functioning of cancerous cells .

Mode of Action

The interaction of 3H-Imidazo[4,5-b]pyridin-5-amine with its targets results in various changes. For example, when acting as a GABA A receptor positive allosteric modulator, it enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the nervous system . In the context of cancer, some derivatives have been shown to inhibit intracellular Akt activation and its downstream target (PRAS40) in vitro .

Biochemical Pathways

3H-Imidazo[4,5-b]pyridin-5-amine influences many biochemical pathways. For instance, in cancer cells, it can affect the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation . In the nervous system, it modulates the GABAergic pathway, which plays a key role in inhibitory neurotransmission .

Pharmacokinetics

It has been reported as a weak inhibitor of cyp3a4, a key enzyme involved in drug metabolism . It is also a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are important for drug transport .

Result of Action

The molecular and cellular effects of 3H-Imidazo[4,5-b]pyridin-5-amine’s action are diverse. For instance, in cancer cells, it can induce cell cycle arrest at the G2/M phase, suggesting inhibition of tubulin polymerization . It can also activate Caspase-3, a key enzyme involved in apoptosis .

Análisis Bioquímico

Biochemical Properties

3H-Imidazo[4,5-b]pyridin-5-amine plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a potent inhibitor of certain enzymes involved in inflammatory and autoimmune diseases . Additionally, 3H-Imidazo[4,5-b]pyridin-5-amine has demonstrated the ability to modulate the activity of GABA A receptors, proton pump inhibitors, and aromatase inhibitors . These interactions highlight the compound’s potential in therapeutic applications, particularly in the treatment of central nervous system disorders, digestive system diseases, and cancer .

Cellular Effects

The effects of 3H-Imidazo[4,5-b]pyridin-5-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3H-Imidazo[4,5-b]pyridin-5-amine can inhibit the activation of Akt, a key protein in cell signaling pathways, thereby affecting downstream targets such as PRAS40 and p70S6 . This inhibition can lead to alterations in cell proliferation, survival, and metabolism, making the compound a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, 3H-Imidazo[4,5-b]pyridin-5-amine exerts its effects through various binding interactions with biomolecules. The compound has been found to bind to the ATP binding cleft of Akt, preventing ATP from binding and thereby inhibiting Akt activation . This inhibition disrupts the phosphorylation of downstream targets, leading to changes in gene expression and cellular function. Additionally, 3H-Imidazo[4,5-b]pyridin-5-amine has been shown to interact with other enzymes and receptors, further influencing cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of 3H-Imidazo[4,5-b]pyridin-5-amine in laboratory settings have been studied to understand its long-term effects on cellular function. Over time, the compound has been observed to maintain its inhibitory activity against target enzymes and receptors, although some degradation may occur under certain conditions . Long-term studies have shown that 3H-Imidazo[4,5-b]pyridin-5-amine can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 3H-Imidazo[4,5-b]pyridin-5-amine vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit target enzymes and receptors without causing significant toxicity . At higher doses, some toxic or adverse effects have been observed, including alterations in liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

3H-Imidazo[4,5-b]pyridin-5-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to carbohydrate metabolism . By modulating the activity of key enzymes in these pathways, 3H-Imidazo[4,5-b]pyridin-5-amine can alter the production and utilization of metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3H-Imidazo[4,5-b]pyridin-5-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation . These interactions play a crucial role in determining the bioavailability and efficacy of 3H-Imidazo[4,5-b]pyridin-5-amine in therapeutic applications .

Subcellular Localization

The subcellular localization of 3H-Imidazo[4,5-b]pyridin-5-amine is influenced by targeting signals and post-translational modifications. The compound has been observed to localize to specific compartments or organelles within cells, where it exerts its biochemical effects . For instance, 3H-Imidazo[4,5-b]pyridin-5-amine may be directed to the nucleus or mitochondria, depending on the presence of specific targeting signals . These localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

1H-imidazo[4,5-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJDQDKMUXUQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391022 | |

| Record name | 3H-Imidazo[4,5-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69825-84-9 | |

| Record name | 3H-Imidazo[4,5-b]pyridin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69825-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Imidazo(4,5-b)pyridin-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069825849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 69825-84-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Imidazo[4,5-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic applications of 3H-Imidazo[4,5-b]pyridin-5-amine derivatives in cancer treatment?

A1: Research indicates that certain 3H-Imidazo[4,5-b]pyridin-5-amine derivatives show promise as potential therapeutic agents for cancer treatment. [] While specific mechanisms of action are not detailed in the available research, these compounds are believed to target myelopathy and proliferative disorders, which are hallmarks of cancer. [] Further investigation is necessary to understand the precise targets and molecular mechanisms by which these compounds exert their anti-cancer effects. Additionally, preclinical studies are crucial to evaluate the efficacy, safety profile, and potential clinical application of these derivatives for specific cancer types.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

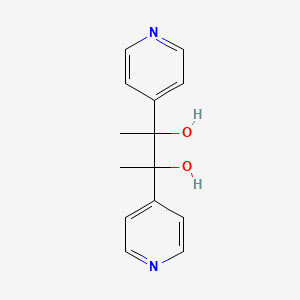

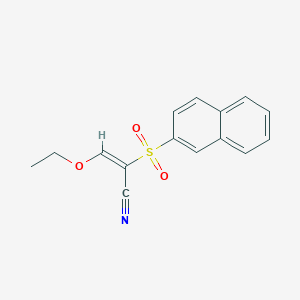

![5-Chlorobenzo[c]isoxazole](/img/structure/B1587707.png)